molecular formula C9H22N2O2 B2489269 O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) CAS No. 1219935-26-8

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Cat. No.: B2489269
CAS No.: 1219935-26-8
M. Wt: 190.287
InChI Key: GUFADEVUEQECSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O’-(Nonane-1,9-diyl)bis(hydroxylamine): is a chemical compound with the molecular formula C9H22N2O2 It is characterized by the presence of two hydroxylamine groups connected by a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O’-(Nonane-1,9-diyl)bis(hydroxylamine) typically involves the reaction of nonane-1,9-diol with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity O,O’-(Nonane-1,9-diyl)bis(hydroxylamine).

Chemical Reactions Analysis

Types of Reactions: O,O’-(Nonane-1,9-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, O,O’-(Nonane-1,9-diyl)bis(hydroxylamine) is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations .

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used in the development of new biochemical assays or as a probe to study enzyme activities.

Medicine: In medicine, O,O’-(Nonane-1,9-diyl)bis(hydroxylamine) is being investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, although more research is needed to fully understand its effects.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may also find use in the development of new catalysts or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which O,O’-(Nonane-1,9-diyl)bis(hydroxylamine) exerts its effects involves its interaction with specific molecular targets. The hydroxylamine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways and lead to the observed effects.

Comparison with Similar Compounds

  • O,O’-(Decane-1,10-diyl)bis(hydroxylamine)
  • O,O’-(Octane-1,8-diyl)bis(hydroxylamine)
  • O,O’-(Heptane-1,7-diyl)bis(hydroxylamine)

Comparison: Compared to these similar compounds, O,O’-(Nonane-1,9-diyl)bis(hydroxylamine) has a unique nonane chain length, which can influence its chemical reactivity and physical properties. This uniqueness may make it more suitable for certain applications where specific chain lengths are required.

Properties

IUPAC Name

O-(9-aminooxynonyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O2/c10-12-8-6-4-2-1-3-5-7-9-13-11/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFADEVUEQECSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCON)CCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.